

# Spectroscopic Characterization of 3-Chloro-4-cyanopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-4-cyanopyridine

Cat. No.: B017897

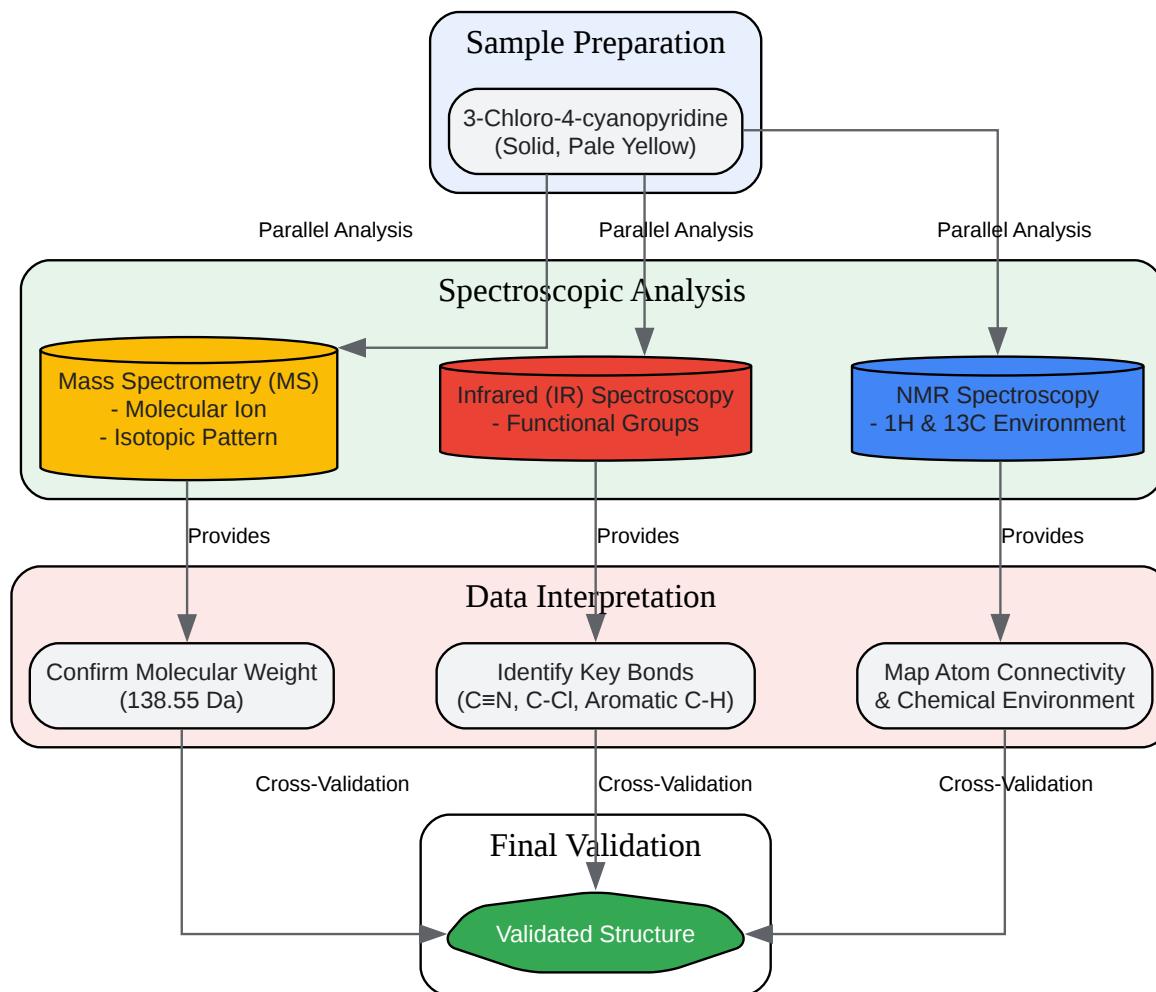
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This guide provides an in-depth analysis of the spectroscopic data for **3-Chloro-4-cyanopyridine** (CAS: 68325-15-5), a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.<sup>[1][2]</sup> The structural elucidation of such molecules is paramount, and a multi-technique spectroscopic approach provides a definitive and robust analytical workflow. This document synthesizes data from mass spectrometry with predictive analyses for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comprehensive characterization grounded in first principles and comparative data.

## Molecular Structure and Analytical Overview

**3-Chloro-4-cyanopyridine** is a disubstituted pyridine ring with the molecular formula  $C_6H_3ClN_2$  and a molecular weight of 138.55 g/mol .<sup>[3]</sup> The strategic placement of an electron-withdrawing cyano group and a halogen atom on the pyridine core creates a unique electronic environment, which is reflected in its spectroscopic signature. Our analysis will proceed by first confirming the molecular mass and elemental composition via mass spectrometry, followed by a functional group analysis using infrared spectroscopy, and culminating in a detailed proton and carbon environment mapping through nuclear magnetic resonance spectroscopy.

The analytical workflow is a self-validating system. Mass spectrometry provides the molecular formula, which sets the constraints for NMR and IR interpretation. The functional groups identified by IR must be consistent with the carbon and proton environments observed in the NMR spectra. This integrated approach ensures high confidence in the final structural assignment.



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Caption: Integrated workflow for the spectroscopic characterization of **3-chloro-4-cyanopyridine**.

## Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of molecular formula determination. For **3-chloro-4-cyanopyridine**, electron ionization (EI) is a standard method.

**Expected Data & Interpretation:** The primary observation in the mass spectrum is the molecular ion peak ( $M^+$ ). A GC-MS analysis has confirmed the molecular ion peak to be at a mass-to-

charge ratio (m/z) of 138.[1] This is in excellent agreement with the calculated molecular weight of the compound ( $C_6H_3ClN_2$ ).

A critical validation feature for chlorine-containing compounds is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes ( $^{35}Cl \approx 75.8\%$ ,  $^{37}Cl \approx 24.2\%$ ), the spectrum will exhibit a distinct isotopic cluster for the molecular ion. We expect to see a peak at m/z 138 (corresponding to the molecule with  $^{35}Cl$ ) and a peak at m/z 140 (for the  $^{37}Cl$  isotopologue) with a relative intensity ratio of approximately 3:1. The presence of this M/M+2 cluster is definitive proof of a single chlorine atom in the molecule.

**Fragmentation Pattern:** The fragmentation of the pyridine ring is influenced by the substituents. A common and energetically favorable fragmentation pathway is the loss of the chlorine radical, which would result in a significant fragment ion:

- $[M - Cl]^+$ : Loss of a chlorine atom (35 Da) from the molecular ion would yield a fragment at m/z 103. This fragment, the cyanopyridinium cation, is expected to be a prominent, if not the base, peak in the spectrum due to its stability.[4]

## Infrared (IR) Spectroscopy

While a publicly archived experimental spectrum was not located for this specific compound, the expected IR absorption frequencies can be reliably predicted based on the functional groups present in the molecule.[5] These predictions are derived from established spectra-structure correlations.[6][7]

**Predicted Absorptions & Mechanistic Insight:** The IR spectrum provides a rapid and unambiguous confirmation of key functional groups. The vibrational frequencies of bonds are dictated by the mass of the bonded atoms and the bond strength, which is modulated by the electronic environment.

- **C≡N Stretch:** The nitrile group has a very strong, sharp absorption. For aromatic nitriles, this band typically appears in the  $2240-2220\text{ cm}^{-1}$  region.[8] Its high intensity is due to the large change in dipole moment during the stretching vibration.
- **Aromatic C-H Stretch:** The stretching of C-H bonds on the pyridine ring will result in one or more sharp bands of medium intensity appearing just above  $3000\text{ cm}^{-1}$ , typically in the  $3100-3050\text{ cm}^{-1}$  range.

- Aromatic Ring (C=C and C=N) Stretches: The pyridine ring itself gives rise to a series of characteristic skeletal vibrations. These typically appear as multiple bands in the 1600-1400  $\text{cm}^{-1}$  region.
- C-Cl Stretch: The carbon-chlorine stretch will produce a strong band in the fingerprint region, typically between 850-550  $\text{cm}^{-1}$ . The exact position can be variable, but its presence is expected.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atom. As with the IR data, specific experimental spectra were not available in public databases. The following analysis is a prediction based on fundamental principles of chemical shifts and coupling constants, informed by data from analogous substituted pyridines.[\[9\]](#)

### $^1\text{H}$ NMR Spectroscopy

The **3-chloro-4-cyanopyridine** molecule has three aromatic protons in distinct chemical environments, and thus, three signals are expected in the  $^1\text{H}$  NMR spectrum.

**Predicted Chemical Shifts & Coupling:** The chemical shifts ( $\delta$ ) are influenced by the electron density around the proton. The electronegative nitrogen atom and the electron-withdrawing chloro and cyano groups will deshield the ring protons, shifting their signals downfield.

- H-2 (proton at C2): This proton is adjacent to the ring nitrogen and is expected to be the most downfield signal, likely appearing around  $\delta$  8.8-9.0 ppm. It will appear as a singlet or a very finely split doublet due to a small four-bond coupling to H-5.
- H-6 (proton at C6): This proton is also adjacent to the nitrogen atom but is further from the electron-withdrawing groups. It is expected to be the second most downfield proton, likely in the range of  $\delta$  8.6-8.8 ppm. It will appear as a doublet, coupled to H-5.
- H-5 (proton at C5): This proton is ortho to the C-Cl bond and meta to the nitrogen. It is expected to be the most upfield of the three, likely around  $\delta$  7.6-7.8 ppm. It will appear as a doublet, coupled to H-6.

## <sup>13</sup>C NMR Spectroscopy

A proton-decoupled <sup>13</sup>C NMR spectrum will show a signal for each unique carbon atom. As **3-chloro-4-cyanopyridine** has no plane of symmetry, all six carbon atoms are chemically non-equivalent and six distinct signals are expected.

**Predicted Chemical Shifts:** The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[10]

- **Quaternary Carbons (C-3, C-4):** These carbons, which do not bear any protons, will typically show weaker signals.
  - C-3 (bearing Cl): The direct attachment of the electronegative chlorine atom will shift this carbon downfield. Its signal is expected in the  $\delta$  145-155 ppm range.
  - C-4 (bearing CN): This carbon is part of the aromatic system and attached to the nitrile group. Its signal is expected to be significantly upfield relative to C-3, likely in the  $\delta$  115-125 ppm range.
- **Nitrile Carbon (-C≡N):** The carbon of the cyano group itself is also NMR active and typically appears as a weak signal in the  $\delta$  115-120 ppm region.
- **Protonated Carbons (C-2, C-5, C-6):**
  - C-2 and C-6: These carbons are adjacent to the highly electronegative nitrogen atom and will be the most downfield of the protonated carbons, appearing in the  $\delta$  150-160 ppm region.
  - C-5: This carbon is the furthest from the nitrogen and is expected to be the most upfield of the ring carbons, likely appearing around  $\delta$  125-135 ppm.

## Summary of Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic data for the structural confirmation of **3-chloro-4-cyanopyridine**.

Technique	Feature	Expected/Observed Value	Interpretation
Mass Spec.	Molecular Ion ( $M^+$ )	m/z 138[1]	Confirms Molecular Weight ( $C_6H_3^{35}ClN_2$ )
Isotopic Peak ( $M+2$ )	m/z 140 (approx. 33% of $M^+$ )	Confirms presence of one Chlorine atom	
Key Fragment	m/z 103	Loss of Chlorine ( $[M-Cl]^+$ )	
IR Spec.	Nitrile Stretch ( $C\equiv N$ )	$\sim 2230\text{ cm}^{-1}$ (Predicted)	Strong, sharp peak indicating nitrile group
Aromatic C-H Stretch	$>3000\text{ cm}^{-1}$ (Predicted)	Indicates C-H bonds on an aromatic ring	
Ring C=C/C=N Stretch	1600-1400 $\text{cm}^{-1}$ (Predicted)	Pyridine ring skeletal vibrations	
$^1H$ NMR	H-2	$\delta \sim 8.9\text{ ppm (s)}$ (Predicted)	Proton adjacent to ring Nitrogen
H-6	$\delta \sim 8.7\text{ ppm (d)}$ (Predicted)	Proton adjacent to ring Nitrogen	
H-5	$\delta \sim 7.7\text{ ppm (d)}$ (Predicted)	Proton ortho to Chlorine	
$^{13}C$ NMR	C-2, C-6	$\delta 150\text{-}160\text{ ppm}$ (Predicted)	Carbons adjacent to ring Nitrogen
C-3	$\delta 145\text{-}155\text{ ppm}$ (Predicted)	Carbon bearing Chlorine atom	
C-5	$\delta 125\text{-}135\text{ ppm}$ (Predicted)	CH carbon furthest from Nitrogen	
C-4	$\delta 115\text{-}125\text{ ppm}$ (Predicted)	Carbon bearing Cyano group	

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-C≡N

δ 115-120 ppm  
(Predicted)

Nitrile carbon

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## Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended for the acquisition of spectroscopic data for solid samples like **3-chloro-4-cyanopyridine**.

### Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Injection:** Inject 1 μL of the solution into a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).
- **GC Method:** Use a temperature program starting at 50°C, holding for 1 minute, then ramping at 10-20°C/min to 250°C.
- **MS Acquisition:** Couple the GC outlet to an electron ionization (EI) mass spectrometer. Acquire data in full scan mode over a mass range of m/z 40-400. The ionization energy should be set to a standard 70 eV.

### Infrared Spectroscopy (FT-IR)

- **Sample Preparation:** Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- **Acquisition:** Apply pressure to ensure good contact between the sample and the crystal.
- **Data Collection:** Collect the spectrum over the range of 4000-400 cm<sup>-1</sup>. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
- **Processing:** Perform a background subtraction using a scan of the clean, empty ATR crystal.

NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ . Use a relaxation delay of 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal.

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